molecular formula C40H50N8O6 B12436846 methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12436846
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-QLNSPMJMSA-N
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Description

Properties

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32?,33-,34-/m0/s1

InChI Key

FKRSSPOQAMALKA-QLNSPMJMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daclatasvir involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of daclatasvir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Hydrolysis of Carbamate and Amide Groups

The carbamate group (methoxycarbonyl amino) and amide linkages are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products Mechanism
Acidic (HCl, H₂SO₄)Methanol, CO₂, and corresponding amine derivatives Protonation followed by nucleophilic attack
Basic (NaOH)Sodium salts of amines, methanol, and CO₂ Deprotonation and nucleophilic substitution
Enzymatic (esterases)Intermediate hydroxylamines or carboxylic acids (observed in metabolites) Biocatalytic cleavage
  • The carbamate group hydrolyzes more readily than the amide bonds due to its lower stability, forming volatile byproducts (CO₂, methanol) .

  • Pyrrolidine-linked amides show slower hydrolysis due to steric hindrance .

Metabolic Transformations

The compound undergoes enzymatic modifications in biological systems, as evidenced by its structural similarity to hepatitis C virus NS5A inhibitors like ombitasvir .

Enzyme Reaction Type Metabolites
Cytochrome P450 (CYP3A4)Oxidative N-dealkylationDemethylated carbamate and hydroxylated biphenyl intermediates
UDP-glucuronosyltransferaseGlucuronidationConjugates at hydroxylated sites (if present)
EsterasesHydrolysisCleavage of carbamate to methanol and primary amines (traced via isotopic labeling)
  • Isotopic labeling (¹³C, D) in analogs facilitates tracking metabolic pathways via mass spectrometry .

Salt Formation and Stability

The compound forms stable salts (e.g., dihydrochloride) to enhance solubility and shelf life .

Salt Form Conditions Reversibility
DihydrochlorideReacts with HCl in polar solventsFree base regenerated under basic conditions
MethanesulfonateForms via reaction with CH₃SO₃HStable in solid state, dissociates in solution
  • Storage at 2–8°C (as noted for analogs) prevents degradation of labile groups (e.g., carbamate) .

Interactions with Metal Ions

Imidazole and pyrrolidine moieties may coordinate transition metals, influencing reactivity.

Metal Ion Interaction Site Application
Zn²⁺Imidazole nitrogenPotential inhibition of metalloenzymes
Fe³⁺Carbamate oxygenCatalysis in oxidative environments
  • Such interactions are critical in biological targeting and catalytic studies .

Stability Under Environmental Stressors

Factor Effect
UV lightDegrades aromatic systems (biphenyl, imidazole) via radical formation
High temperatureAccelerates hydrolysis of carbamate and amide groups (>40°C)
Oxidative agentsOxidation of pyrrolidine amines to N-oxides (observed in analogs)

Synthetic and Industrial Relevance

  • The compound’s synthesis likely involves peptide coupling (e.g., EDC/HOBt) for amide bond formation and palladium-catalyzed cross-coupling for biphenyl assembly .

  • Isotopic analogs (¹³C, D) are used in pharmacokinetic studies to quantify metabolic flux .

Scientific Research Applications

Daclatasvir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Daclatasvir

Daclatasvir is unique in its ability to target both the cis- and trans-acting functions of NS5A, making it effective against multiple HCV genotypes . Its broad genotypic coverage and high potency make it a valuable component of combination therapies for hepatitis C .

Biological Activity

The compound methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. Key structural features include:

  • Pyrrolidine rings : These are known for their role in enhancing the bioavailability of compounds.
  • Imidazole moieties : Often involved in enzyme inhibition and receptor binding.

The molecular formula is C30H38N6O5C_{30}H_{38}N_{6}O_{5} with a molecular weight of approximately 566.67 g/mol.

Methyl N-carbamate compounds often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of various kinases, particularly those involved in inflammatory pathways such as p38 MAPK and PDE4 .
  • Receptor Modulation : The imidazole groups may facilitate binding to specific receptors, influencing cellular signaling pathways related to inflammation and immune response .
  • Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, thereby reducing oxidative stress .

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress the release of pro-inflammatory cytokines such as TNFα and IL-6 from stimulated immune cells .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, it has been evaluated against HeLa (cervical cancer) and A2780 (ovarian cancer) cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Study 1: In Vivo Efficacy in Rodent Models

A study conducted on Sprague-Dawley rats demonstrated that administration of the compound significantly reduced inflammation markers in models of induced arthritis. The results indicated a dose-dependent response with a notable decrease in paw swelling and joint pain scores compared to control groups .

Study 2: Pharmacokinetics in Monkeys

In a phase I clinical trial involving cynomolgus monkeys, the pharmacokinetic profile was established. The compound demonstrated favorable absorption characteristics with a half-life conducive to therapeutic use. Notably, it maintained plasma concentrations above the effective threshold for prolonged periods post-administration .

Data Tables

Study Model Key Findings
In Vitro Cytokine ReleaseHuman Whole BloodSignificant reduction in TNFα release (p < 0.01)
In Vivo Arthritis ModelSprague-Dawley RatsDecreased paw swelling by 60% at 30 mg/kg dose
PharmacokineticsCynomolgus MonkeysHalf-life of 8 hours; effective plasma concentration maintained

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies can address them?

The compound's complexity (e.g., multiple stereocenters, pyrrolidine/imidazole motifs, and carbamate linkages) requires a multi-step synthesis approach. Strategies include:

  • Fragment condensation : Synthesize smaller fragments (e.g., biphenyl-imidazole and pyrrolidine-carbamate subunits) separately, then couple them using peptide bond-forming reagents like HATU or EDC .
  • Solid-phase synthesis : For repetitive imidazole-pyrrolidine sequences, solid-phase methods can improve yield and purity .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) for stereocenters .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • High-resolution mass spectrometry (HR-MS) and NMR (1H, 13C, 2D-COSY) to confirm molecular weight and connectivity .
  • HPLC with chiral columns to verify enantiomeric purity, critical given the compound’s stereochemical complexity .
  • X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .

Q. What preliminary assays are recommended to assess biological activity?

  • Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to putative targets (e.g., enzymes or receptors with imidazole-binding domains) .
  • Cellular viability assays : Test cytotoxicity in relevant cell lines (e.g., cancer or immune cells) at concentrations ≤10 µM to establish safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism of the carbamate group .
  • Metabolite identification : Use isotopic labeling (e.g., deuterium at labile sites) to track metabolic pathways .
  • Proteomics : Compare target engagement in cell lysates vs. live animals to identify off-target effects .

Q. What strategies optimize the compound’s selectivity for a specific biological target?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on pyrrolidine or biphenyl rings) and test activity against related targets .
  • Computational docking : Use molecular dynamics simulations (e.g., COMSOL Multiphysics with AI-driven parameterization) to predict binding modes and steric clashes .
  • Proteome-wide profiling : Employ affinity chromatography coupled with mass spectrometry to identify off-target interactions .

Q. How can researchers address stability issues in aqueous formulations?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, then quantify degradation products via UPLC .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf-life .
  • Prodrug design : Replace labile groups (e.g., carbamate) with stable bioisosteres .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing stereochemical impurities?

  • Chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers .
  • Vibrational circular dichroism (VCD) for stereochemical analysis of non-crystalline samples .
  • NMR derivatization : Use chiral solvating agents (e.g., Eu(hfc)3) to enhance stereochemical signal splitting .

Q. How can process optimization reduce synthesis costs without compromising quality?

  • Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., imidazole cyclization) to improve safety and scalability .
  • Membrane separation technologies : Purify intermediates using nanofiltration or reverse osmosis to replace costly column chromatography .
  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading) and minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.